(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
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Overview
Description
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine ring structure, which is fused with a phenyl group and multiple hydroxyl groups. It is primarily used as a building block in the synthesis of complex carbohydrates and other organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol typically involves the protection of glucopyranosides. . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and other organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4,6-O-benzylidene-1-thio-β-D-glucoside: Another protected glucopyranoside with similar structural features.
(2R,3S,4S,4aR,6S,7R,8R,8aS)-2,6-Bis(hydroxymethyl)tetrahydropyrano[3,2-b]pyran-3,4,4a,7,8,8a(2H,6H)-hexol: A compound with a similar pyran ring structure but different functional groups.
Uniqueness
What sets (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol apart is its unique combination of a phenyl group and multiple hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable as a building block in organic synthesis and a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C13H16O6 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol |
InChI |
InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12+,13-/m1/s1 |
InChI Key |
FOLRUCXBTYDAQK-WXCVZDNMSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
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